2-Hydroxyisophthalaldehyde

Description

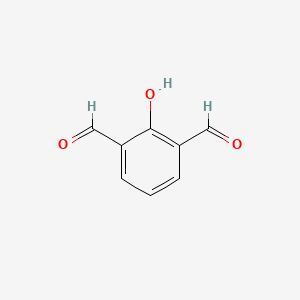

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOPQMAMJLOGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323171 | |

| Record name | 2-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-69-6 | |

| Record name | 3328-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxyisophthalaldehyde

Target Molecule: 2-Hydroxyisophthalaldehyde (2-hydroxybenzene-1,3-dicarbaldehyde) CAS Registry Number: 3328-69-6 Primary Application: Covalent Organic Framework (COF) Linkers, Schiff Base Ligands, Pharmaceutical Intermediates.[1]

Part 1: Strategic Overview & Mechanistic Rationale[1]

The Synthetic Challenge: Regioselectivity

The synthesis of this compound requires the introduction of two formyl groups (–CHO) at the ortho positions (2 and 6) relative to the phenolic hydroxyl group. This presents a specific regiochemical challenge:

-

Reimer-Tiemann Reaction: While classic for ortho-formylation, it typically yields mono-formylated products (salicylaldehyde) or mixtures of ortho and para isomers.[1] Achieving bis-ortho substitution is low-yielding and difficult to purify.[1]

-

Vilsmeier-Haack: Generally fails with electron-rich phenols due to the formation of aryl formates or poor reactivity at the ortho position due to steric hindrance.[1]

-

The Solution (Duff Reaction in TFA): The "Modified Duff Reaction" utilizing Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA) is the field-proven gold standard for this synthesis. TFA acts as both solvent and catalyst, promoting the double electrophilic aromatic substitution at the ortho positions, driven by the strong ortho-directing effect of the phenoxide/phenol tautomer and stabilized by hydrogen bonding in the transition state.

Core Reaction Scheme

The pathway involves the aminomethylation of phenol with HMTA to form an intermediate species, which is subsequently hydrolyzed to the dialdehyde.

Figure 1: High-level reaction scheme for the regioselective bis-formylation of phenol.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| Phenol | Substrate | 1.0 | Must be dry/crystalline.[1] |

| Hexamethylenetetramine (HMTA) | Formyl Source | 2.5 - 4.0 | Excess ensures bis-formylation.[1] |

| Trifluoroacetic Acid (TFA) | Solvent/Catalyst | 10 - 15 mL/g | Anhydrous preferred.[1] |

| HCl (3M or 4M) | Hydrolysis Agent | Excess | For quenching/hydrolysis.[1] |

Step-by-Step Methodology

Phase 1: The Duff Reaction[2]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, although the reaction is relatively robust.

-

Addition: Add Phenol (1.0 eq) and HMTA (2.5 eq) to the flask.

-

Solvation: Slowly add TFA (approx. 15 mL per gram of phenol). Caution: Exothermic reaction.[1] Add slowly.

-

Reflux: Heat the mixture to reflux (approx. 75–80°C) for 24 hours . The solution will turn from yellow to a deep orange/red viscous oil.[1]

-

Critical Insight: The color change indicates the formation of the iminium salt intermediates. If the solution remains pale, conversion is incomplete.[1]

-

Phase 2: Hydrolysis & Workup[1]

-

Quench: Cool the reaction mixture to room temperature.

-

Hydrolysis: Pour the reaction mixture into 3M or 4M HCl (approx. 100 mL per gram of phenol) and stir vigorously at 60°C for 4 hours .

-

Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (3 x 50 mL).[1]

-

Note: The product is moderately soluble in organic solvents but can be stuck in the tarry byproducts.

-

-

Washing: Wash the combined organic layers with water (2x) and brine (1x).[1] Dry over anhydrous

.[1]

Phase 3: Purification[1]

-

Concentration: Remove the solvent under reduced pressure. You will likely obtain a yellow/brown solid or semi-solid.[1]

-

Recrystallization (Preferred): Recrystallize from hot Ethanol or Acetone/Water .[1]

-

Alternative: If the crude is very impure, flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1 to 4:1) is effective.[1]

-

-

Yield Expectation: 30–50%. (Bis-formylation is entropically difficult; moderate yields are standard for this specific molecule).[1]

Part 3: Analytical Validation (Self-Correcting Checks)

To ensure the product is the correct 2,6-diformyl isomer and not the mono or para isomer, verify using the following markers:

^1H NMR Spectroscopy (CDCl3, 400 MHz)

-

Aldehyde Protons (-CHO): Look for a sharp singlet around

10.2 – 10.3 ppm .[1]-

Check: If you see two different aldehyde peaks, you likely have a mixture of isomers (e.g., 2,4-diformylphenol). The target molecule is symmetric, so the two aldehydes should appear as one singlet (integration = 2H).

-

-

Phenolic Proton (-OH): A broad singlet downfield at

11.5 – 12.0 ppm .[1]-

Reasoning: Strong intramolecular hydrogen bonding between the OH and the ortho carbonyl oxygens shifts this peak significantly downfield.

-

-

Aromatic Protons: A triplet (H-4) and a doublet (H-3,5) pattern in the aromatic region (

7.0 – 8.5 ppm).[1]

Melting Point

-

Target Range: 120–122°C.

-

Diagnostic: A melting point below 115°C usually indicates contamination with salicylaldehyde (mono-formyl) or incomplete drying.[1]

Visual Appearance

-

The pure product should be light yellow needles .[1] Dark orange or brown color indicates residual polymeric species from the HMTA decomposition.[1]

Part 4: Process Logic & Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of this compound.

Part 5: Safety & Handling

-

Trifluoroacetic Acid (TFA): Highly corrosive and volatile.[1] Must be handled in a fume hood.[1] Causes severe skin burns.[1]

-

Hexamethylenetetramine (HMTA): Flammable solid; skin sensitizer.[1]

-

Reaction Pressure: Ensure the reflux system is open to an inert gas line or bubbler; do not seal the system as gas evolution (ammonia/methylamine derivatives) occurs during hydrolysis.

References

-

Duff Reaction Mechanism & Scope: Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1999).[1][7] Synthesis of 2,6-diformyl-4-methylphenol and 2,6-diformylphenol.[1][7] Synthesis, 1999(01), 59-61.[1]

-

Application in Schiff Base Ligands: Tan, M. A., et al. (2022).[1][7][8][9] Synthesis and characterization of novel Schiff base ligands derived from this compound. Journal of Molecular Structure.[1]

-

Use in Covalent Organic Frameworks (COFs): Kandambeth, S., et al. (2012).[1] Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society, 134(48), 19524–19527. (Demonstrates the utility of aldehyde linkers).

-

General Protocol Validation: Chemical Book. (n.d.). This compound Product & Synthesis Data. [1]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 3. RU2198887C1 - Method of synthesis of hexamethylenetetramine (urotropin) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. researchgate.net [researchgate.net]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.uam.es [repositorio.uam.es]

2-Hydroxyisophthalaldehyde chemical properties and reactivity

This guide serves as a technical deep-dive into 2-Hydroxyisophthalaldehyde (2-HIP) , a "privileged scaffold" in coordination chemistry and materials science. It is designed for researchers utilizing this compound as a precursor for binucleating ligands, fluorescent sensors, and covalent organic frameworks (COFs).

Chemical Properties, Reactivity, and Synthetic Applications[1][2]

Executive Summary

This compound (CAS: 3328-69-6), also known as 2,6-diformylphenol, is a trifunctional building block characterized by a phenolic hydroxyl group flanked by two reactive aldehyde moieties.[1] Its unique ortho-substitution pattern drives its primary utility: the formation of Robson-type macrocycles and Schiff base ligands that can simultaneously coordinate two metal ions in close proximity. This capacity makes 2-HIP critical in the development of bio-mimetic bimetallic catalysts, fluorescent metal sensors (via ESIPT mechanisms), and robust porous materials (COFs).

Part 1: Chemical Identity & Structural Dynamics

The reactivity of 2-HIP is governed by the interplay between its electrophilic aldehyde groups and the nucleophilic/acidic phenol.

| Property | Data |

| IUPAC Name | 2-Hydroxybenzene-1,3-dicarbaldehyde |

| CAS Number | 3328-69-6 |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.13 g/mol |

| Melting Point | 121–126 °C |

| Solubility | Soluble in MeOH, EtOH, CHCl₃; slightly soluble in water.[2] |

| Acidity (pKa) | ~7.5 (Phenolic OH) – Enhanced acidity due to electron-withdrawing formyl groups. |

Tautomerism & Intramolecular Hydrogen Bonding

In solution, 2-HIP exists primarily in the enol form , stabilized by strong intramolecular hydrogen bonds between the phenolic proton and the carbonyl oxygens. Upon Schiff base formation (reaction with amines), the system can access a keto-amine tautomer, a feature critical for its fluorescence properties (See Section 3: Reactivity).

Figure 1: Tautomeric equilibrium relevant to Schiff base derivatives of 2-HIP.

Part 2: Synthesis & Purification[4]

The direct formylation of phenol to 2-HIP is challenging due to regioselectivity issues (ortho vs. para). The Duff Reaction is the industry standard, but specific modifications are required to favor the 2,6-disubstitution.

The Modified Duff Reaction Protocol

Mechanism: Electrophilic aromatic substitution using an iminium ion generated in situ from hexamethylenetetramine (HMTA).

Expert Insight: While unsubstituted phenol can be used, the reaction is most efficient when the para-position is blocked (e.g., using p-cresol or 4-tert-butylphenol) to prevent para-formylation and force the second formyl group to the remaining ortho position.

Protocol (Optimized for 2,6-Diformyl-4-methylphenol):

-

Reagents: p-Cresol (10.8 g, 0.1 mol), Hexamethylenetetramine (HMTA) (28 g, 0.2 mol), Trifluoroacetic acid (TFA) (150 mL).

-

Reaction: Dissolve p-cresol and HMTA in TFA under nitrogen. Heat the mixture to reflux (approx. 90–100 °C) for 12–24 hours. The color typically changes to deep orange/red.

-

Hydrolysis: Cool the mixture and pour into 400 mL of ice-water. Stir vigorously for 30 minutes. Add 4M HCl (100 mL) and stir for another hour to hydrolyze the intermediate imines.

-

Extraction: Extract with chloroform (3 x 100 mL). Wash the organic layer with water and brine.

-

Purification: Dry over anhydrous Na₂SO₄ and evaporate the solvent. Recrystallize the crude solid from hot ethanol or methanol.

-

Yield: Typical yields range from 40–60%.

Figure 2: Synthetic pathway via the Modified Duff Reaction.

Part 3: Reactivity Profile

The core utility of 2-HIP lies in its ability to condense with diamines to form macrocyclic ligands.

1. The Robson Macrocycle (Binucleating Ligands)

This is the defining reaction of 2-HIP. By condensing two equivalents of 2-HIP with two equivalents of a diamine (e.g., 1,3-diaminopropane) in the presence of a metal salt, a [2+2] macrocycle is formed.

-

Template Effect: The metal ion (e.g., Zn²⁺, Ni²⁺, Cu²⁺) acts as a template, organizing the reactants to facilitate ring closure.

-

Result: A macrocycle that holds two metal ions bridged by the phenolic oxygens.[3] These complexes are widely used to study magnetic exchange interactions and cooperative catalysis (e.g., phosphoester hydrolysis).

2. Schiff Base Fluorescent Sensors (ESIPT)

Schiff bases derived from 2-HIP exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .

-

Mechanism: Upon UV excitation, the phenolic proton transfers to the imine nitrogen, forming the keto-tautomer. This species emits at a large Stokes shift (yellow/orange fluorescence).

-

Sensing: Binding a metal ion (e.g., Al³⁺, Zn²⁺) blocks the proton transfer or inhibits Photoinduced Electron Transfer (PET), resulting in a "Turn-On" fluorescence response. This makes 2-HIP derivatives excellent ratiometric sensors for biological imaging.

3. Covalent Organic Frameworks (COFs)

2-HIP is a precursor for Schiff-base COFs .

-

Reactivity: Condensation with tetratopic amines (e.g., tetrakis(4-aminophenyl)ethene) yields crystalline, porous 2D or 3D networks.

-

Stability: The reversible nature of the imine bond allows for "error correction" during synthesis, leading to high crystallinity. Post-synthetic oxidation of the linkage can lock the structure for higher chemical stability.

Part 4: Experimental Protocols

Protocol A: Synthesis of a [2+2] Robson Macrocycle (Zn-Template)

Target: A binuclear Zn(II) macrocycle derived from 2-HIP and 1,3-diaminopropane.

-

Preparation: Dissolve this compound (1.0 mmol) and Zn(OAc)₂·2H₂O (1.0 mmol) in methanol (20 mL). The solution will turn yellow.

-

Condensation: Add 1,3-diaminopropane (1.0 mmol) dropwise while stirring.

-

Reflux: Heat the mixture to reflux for 2–4 hours. A heavy precipitate usually forms.

-

Isolation: Cool to room temperature. Filter the precipitate and wash thoroughly with cold methanol and diethyl ether.

-

Characterization: Verify by IR (appearance of C=N stretch at ~1630 cm⁻¹) and ESI-MS (Mass peak corresponding to [M-OAc]⁺).

Protocol B: Fluorescent Sensor Testing (Al³⁺ Detection)

-

Stock Solution: Prepare a 1.0 mM stock solution of the 2-HIP Schiff base ligand in DMSO.

-

Titration: Dilute to 10 µM in HEPES buffer (pH 7.4). Add aliquots of Al(NO₃)₃ (0–5 equivalents).

-

Observation: Monitor fluorescence emission (Excitation ~350 nm). Expect a significant intensity increase at ~450–500 nm (blue-green emission) upon Al³⁺ binding.

Part 5: References

-

Duff Reaction Mechanism & Modification:

-

Robson Macrocycles:

-

Robson, R. "Complexes of binucleating ligands." Aust. J. Chem., 1970, 23(11), 2217–2224. Link

-

-

Fluorescent Sensing (ESIPT):

-

Covalent Organic Frameworks:

-

Kandambeth, S., et al. "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." J. Am. Chem. Soc., 2012, 134(48), 19524–19527. Link

-

-

Tautomerism Studies:

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyisophthalaldehyde (CAS 3328-69-6): Synthesis, Reactions, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Versatility of a Core Phenolic Dialdehyde

2-Hydroxyisophthalaldehyde, also known as 2,6-diformylphenol, is a seemingly simple aromatic compound that belies a remarkable versatility in chemical synthesis. Its strategic placement of hydroxyl and dual aldehyde functionalities on a benzene ring creates a powerful scaffold for the construction of complex molecular architectures. This guide, intended for the discerning researcher, moves beyond a cursory overview to provide a deep, practical understanding of this key building block. We will explore the nuances of its synthesis, the logic behind its reactivity, and its proven applications in the development of sophisticated chemical tools, particularly in the realms of coordination chemistry and fluorescent probe design. As Senior Application Scientists, our goal is to not only present established protocols but to illuminate the underlying chemical principles that empower innovation.

I. Physicochemical Properties & Handling

A thorough understanding of the fundamental properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

A. Key Identifiers and Characteristics

| Property | Value | Source(s) |

| CAS Number | 3328-69-6 | [1] |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| IUPAC Name | 2-hydroxybenzene-1,3-dicarbaldehyde | |

| Synonyms | 2,6-Diformylphenol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 124-127 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |

B. Safety & Handling

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[3][4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.[5] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

II. Synthesis of this compound: A Practical Approach

The introduction of two formyl groups ortho to a hydroxyl group on a phenolic ring presents a synthetic challenge. While several formylation methods exist, the Duff reaction offers a direct, albeit sometimes low-yielding, route.[7] This section provides a detailed protocol adapted from established methods for the diformylation of phenols.[8][9]

A. The Modified Duff Reaction: Mechanism and Rationale

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA).[10] The reaction proceeds through a complex mechanism involving the initial aminomethylation of the phenol, followed by a series of rearrangements and hydrolysis steps to yield the aldehyde.[11] The use of a strong acid like TFA facilitates the decomposition of HMTA to generate the electrophilic species required for the formylation.

Caption: Simplified workflow of the Duff reaction for phenol formylation.

B. Experimental Protocol: Diformylation of Phenol

This protocol is adapted from the synthesis of 4-substituted 2,6-diformylphenols and should be optimized for the specific substrate.[8]

Materials:

-

Phenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 4 M

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) and hexamethylenetetramine (2.2 equivalents) in anhydrous trifluoroacetic acid under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and 4 M HCl.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

III. The Chemistry of a Bifunctional Scaffold: Key Reactions and Mechanisms

The dual aldehyde groups of this compound are the hubs of its reactivity, primarily serving as electrophilic sites for nucleophilic attack, most notably in the formation of Schiff bases.

A. Schiff Base Condensation: A Gateway to Complex Ligands

The reaction of this compound with primary amines readily forms Schiff bases (imines).[12] Due to the presence of two aldehyde groups, both mono- and di-condensation products can be synthesized, allowing for the creation of a diverse array of ligands.[13]

Caption: General workflow for Schiff base formation from this compound.

B. Experimental Protocol: Synthesis of a Diamine Schiff Base

This is a general procedure that can be adapted for various primary amines.[12][14]

Materials:

-

This compound

-

Ethylenediamine (or other primary diamine)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in warm ethanol in a round-bottom flask.

-

Addition of Amine: To the stirred solution, add a solution of the primary diamine (0.5 equivalents for a 2:1 aldehyde:amine product) in ethanol dropwise.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Causality in Experimental Choices: The use of a catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbons and accelerating the nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the dehydration of the hemiaminal intermediate.

IV. Applications in Drug Development and a Tool for Scientific Discovery

The unique structural features of this compound and its derivatives have led to their application in several areas of advanced research, particularly in the development of fluorescent probes and metal complexes with potential catalytic or biological activity.

A. Fluorescent Chemosensors: "Turn-On" Detection of Analytes

Schiff bases derived from this compound can act as highly selective and sensitive fluorescent chemosensors for various metal ions and anions.[15] The sensing mechanism often involves a "turn-on" fluorescence response upon binding of the analyte.[11][16] This is typically due to the inhibition of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) processes upon complexation.

Caption: Principle of a "turn-on" fluorescent sensor based on a this compound derivative.

B. Metal Complexes: Catalysis and Bioinorganic Mimics

The polydentate Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions.[13][14] These metal complexes have been investigated for their catalytic activity in oxidation reactions and as models for the active sites of metalloenzymes.[17] The geometry and electronic properties of the metal center can be fine-tuned by modifying the structure of the Schiff base ligand.

V. Characterization and Analysis

Comprehensive characterization is essential to confirm the identity and purity of this compound and its derivatives.

A. Spectroscopic Data

-

¹H NMR:

-

Aromatic protons: ~7.0-8.0 ppm (doublets and triplets).

-

Aldehyde protons (-CHO): ~10.0-10.5 ppm (singlets).

-

Hydroxyl proton (-OH): A broad singlet, typically downfield (>10 ppm), which may or may not be observable depending on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic carbons: ~110-160 ppm.

-

Carbonyl carbons (-CHO): ~190-200 ppm.

-

-

IR Spectroscopy:

-

O-H stretch (phenolic): A broad band around 3200-3400 cm⁻¹.

-

C-H stretch (aromatic and aldehydic): ~2800-3100 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp band around 1650-1700 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

B. Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound derivatives and their metal complexes.[14] This technique provides precise information on bond lengths, bond angles, and the coordination geometry of metal centers, which is invaluable for understanding structure-activity relationships.

VI. Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a wide range of complex organic molecules. Its ability to form intricate Schiff base ligands has positioned it as a cornerstone in the development of fluorescent chemosensors and novel metal complexes. While its synthesis can be challenging, the methodologies outlined in this guide provide a practical foundation for its preparation and utilization. Future research will undoubtedly continue to uncover new applications for this remarkable compound, particularly in the fields of materials science, catalysis, and medicinal chemistry. The continued exploration of its reactivity and the development of more efficient synthetic routes will further solidify its importance in the toolkit of the modern chemist.

References

-

A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors. ResearchGate. [Link]

-

A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. [Link]

-

Structures of the Schiff base ligands. DFMP... | Download Scientific Diagram. ResearchGate. [Link]

-

New Schiff Bases from 6,6'-Diformyl-2,2'-Bipyridyl with Amines Containing O, S, N and F: Synthesis and Characterization. SciRP.org. [Link]

-

Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4 - Semantic Scholar. Semantic Scholar. [Link]

-

Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. PubMed. [Link]

-

Duff reaction - Wikipedia. Wikipedia. [Link]

-

ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF. ResearchGate. [Link]

-

1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6 - ResearchGate. ResearchGate. [Link]

-

(PDF) A novel 2,6-diformyl-4-methylphenol based chemosensor for Zn(II) ions by ratiometric displacement of Cd(II) ions and its application for cell imaging on human melanoma cancer cells. ResearchGate. [Link]

-

Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]

-

This compound | C8H6O3 | CID 345554 - PubChem. PubChem. [Link]

- US3833660A - Process for making aromatic aldehydes - Google Patents.

-

A 4-methyl-2,6-diformylphenol based fluorescent chemosensor for Al3+. ResearchGate. [Link]

-

Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link]

-

A novel 2,6-diformyl-4-methylphenol based chemosensor for Zn(ii) ions by ratiometric displacement of Cd(ii) ions and its application for cell imaging on human melanoma cancer cells. RSC Publishing. [Link]

-

4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells. RSC Publishing. [Link]

-

The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

-

¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. ResearchGate. [Link]

-

Reimann Tiemann reaction | formylation of phenol. YouTube. [Link]

-

ChemComm. CORE. [Link]

-

4-Hydroxyisophthalaldehyde | C8H6O3 | CID 165106. PubChem. [Link]

-

Chemical Properties of Benzaldehyde, 2-hydroxy, 3,5-di(t-butyl). Cheméo. [Link]

Sources

- 1. This compound | C8H6O3 | CID 345554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 10. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 11. researchgate.net [researchgate.net]

- 12. New Schiff Bases from 6,6’-Diformyl-2,2’-Bipyridyl with Amines Containing O, S, N and F: Synthesis and Characterization [scirp.org]

- 13. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum [chemicalbook.com]

- 20. 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. 2,6-Dibromo-4-methylphenol(2432-14-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxyisophthalaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxyisophthalaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, with a special focus on the influence of intramolecular hydrogen bonding.

Introduction: The Molecule and the Method

This compound (C₈H₆O₃, CAS RN: 3328-69-6), also known as 2,6-Diformylphenol, is an aromatic compound of significant interest in synthetic chemistry, particularly as a precursor for various chelating agents and ligands.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural verification, providing detailed information about the chemical environment of each proton in the molecule.

The power of ¹H NMR lies in its ability to reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). A thorough understanding of these principles is crucial for accurately interpreting the spectrum of a substituted benzene ring like this compound.

Molecular Structure and Symmetry Analysis

To predict the ¹H NMR spectrum, we must first analyze the molecule's structure and symmetry.

-

Structure : this compound consists of a benzene ring substituted with one hydroxyl (-OH) group and two aldehyde (-CHO) groups. The substituents are at positions 1, 2, and 3 (or 1, 2, and 6, which is equivalent).

-

Symmetry : The molecule possesses a plane of symmetry that bisects the C2-C5 axis. This symmetry element renders the two aldehyde protons chemically equivalent. Likewise, the aromatic protons at C4 and C6 are equivalent, and the proton at C5 is unique.

Therefore, we anticipate signals for four distinct types of protons:

-

The phenolic hydroxyl proton (-OH)

-

The two equivalent aldehyde protons (-CHO)

-

The two equivalent aromatic protons (H4 and H6)

-

The single aromatic proton (H5)

Predicting the ¹H NMR Spectrum: Chemical Shifts and Coupling

Based on established principles of ¹H NMR spectroscopy, we can predict the approximate chemical shifts (δ) and splitting patterns for each proton. Chemical shifts are influenced by the local electronic environment; electron-withdrawing groups (like -CHO) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -OH) shield them, causing upfield shifts.[2][3]

A. Aldehyde Protons (-CHO):

-

Chemical Shift: Aldehyde protons are highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond. They typically resonate in the δ 9-10 ppm region.[4]

-

Coupling: These protons are not adjacent to any other protons, so they are expected to appear as a singlet.

B. Aromatic Protons (Ar-H):

-

Chemical Shift: Protons on a benzene ring generally appear between δ 7-9 ppm.[4] The exact position depends on the electronic effects of the substituents. The aldehyde groups are strongly electron-withdrawing, which will deshield the aromatic protons, while the hydroxyl group is electron-donating.

-

Coupling:

-

H4/H6: These protons are adjacent to H5. Therefore, they will be split by H5 into a doublet. The typical ortho-coupling constant (³J) in benzene rings is 7-10 Hz.[5]

-

H5: This proton is adjacent to two equivalent protons (H4 and H6). According to the n+1 rule, it will be split into a triplet (2+1=3). The coupling constant will be the same as the H4/H6 doublet.

-

C. Hydroxyl Proton (-OH):

-

Chemical Shift: The chemical shift of hydroxyl protons can vary widely (typically δ 1-5 for alcohols, δ 4-10 for phenols) and is highly dependent on concentration, solvent, and temperature due to intermolecular hydrogen bonding.[6][7]

-

Key Insight - Intramolecular Hydrogen Bonding: In this compound, a strong intramolecular hydrogen bond is expected between the phenolic proton and the oxygen atoms of the adjacent aldehyde groups. This phenomenon is well-documented in similar structures like salicylaldehyde.[8][9][10] This internal hydrogen bond severely restricts the proton's exchange and deshields it significantly, causing a substantial downfield shift, often beyond 10 ppm.[11][12] The chemical shift of such a proton is also notably independent of sample concentration.[8][13]

-

Coupling: Due to the intramolecular hydrogen bond and potential for slow exchange, this proton often appears as a sharp singlet.

Analysis of Experimental Data

Table 1: Experimental ¹H NMR Data for 2-Hydroxy-5-methylisophthalaldehyde [14]

| Assignment | Proton Type | Chemical Shift (δ, ppm) |

| A | Hydroxyl (-OH) | 11.46 |

| B | Aldehyde (-CHO) | 10.21 |

| C | Aromatic (Ar-H) | 7.77 |

| D | Methyl (-CH₃) | 2.39 |

Source: ChemicalBook, 400 MHz in CDCl₃[14]

Interpretation of the Analogue's Spectrum:

-

The hydroxyl proton at 11.46 ppm is significantly downfield, confirming the presence of a strong intramolecular hydrogen bond.

-

The aldehyde protons resonate at 10.21 ppm , consistent with expectations.

-

The two equivalent aromatic protons appear as a single peak at 7.77 ppm .

-

The methyl group gives a signal at 2.39 ppm , a typical region for benzylic protons.

This experimental data strongly supports the foundational principles used to predict the spectrum of the parent compound, this compound.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a high-resolution spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.

-

Analyte Quantity: Weigh 5-25 mg of this compound for a standard ¹H NMR experiment.[15]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice. Using a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the proton spectrum.[16]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[17]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Referencing: The solvent will contain a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm.[3]

-

Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and Data Acquisition

-

Insertion: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking & Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which is an automated process to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.[17]

-

Acquisition Parameters:

-

Experiment: A standard 1D proton experiment is sufficient.

-

Pulse Angle: 30-45° pulse to allow for faster repetition.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier Transform (FT) to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and appearance.

Visualizing the Workflow

The process from sample preparation to final spectrum can be visualized as a logical workflow.

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Spectrum Interpretation Logic

Interpreting the final spectrum involves a systematic approach to assign each signal to a specific proton in the molecule.

Caption: Logical workflow for ¹H NMR spectrum interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a distinctive fingerprint that allows for unambiguous structural confirmation. Its key features are dictated by molecular symmetry and, most notably, by the strong intramolecular hydrogen bond. This interaction results in a characteristic and significant downfield shift of the phenolic proton signal to a region above 10 ppm. The remaining signals—a singlet for the two equivalent aldehyde protons, and a doublet and triplet for the aromatic protons—are readily assigned based on established chemical shift and coupling constant principles. By following a robust experimental protocol and a logical interpretation strategy, researchers can confidently use ¹H NMR to characterize this important chemical building block.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Chemistry Stack Exchange. Is there intramolecular hydrogen bonding in salicylaldehyde?. [Link]

-

Western University, Department of Chemistry. NMR Sample Preparation. [Link]

-

National Center for Biotechnology Information. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ResearchGate. Intramolecular hydrogen bonding in salicylaldehyde. [Link]

-

ResearchGate. H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

Heriot-Watt University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

University of East Anglia. Chemical shifts. [Link]

-

Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra?. [Link]

Sources

- 1. This compound | 3328-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE(7310-95-4) 1H NMR [m.chemicalbook.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. publish.uwo.ca [publish.uwo.ca]

Technical Guide: Mass Spectrometry Profiling of 2-Hydroxyisophthalaldehyde (H3C8O3)

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 2-Hydroxyisophthalaldehyde (2-OH-IPA), a critical bifunctional precursor in the synthesis of compartmental Schiff-base ligands and polynuclear metallodrugs.[1] Unlike simple aromatic aldehydes, 2-OH-IPA exhibits unique ionization behaviors driven by the ortho-positioning of the hydroxyl group relative to two aldehyde moieties.[1] This guide prioritizes structural elucidation, ionization selection, and fragmentation logic to ensure reproducibility in drug development and synthetic workflows.[1]

Part 1: Molecular Architecture & Physicochemical Context[1]

Before initiating MS analysis, the operator must understand the structural constraints of the analyte. This compound is not merely "an aldehyde"; it is a proton-transfer active system.[1]

| Property | Value | Critical MS Implication |

| IUPAC Name | 2-hydroxybenzene-1,3-dicarbaldehyde | Symmetry dictates simplified NMR but specific MS fragmentation.[1] |

| Formula | Exact Mass: 150.0317 Da | |

| pKa (Phenol) | ~7.0–8.0 (Estimated) | Acidic proton facilitates Negative Mode ESI . |

| Reactivity | High (Bis-aldehyde) | Susceptible to auto-oxidation (to carboxylic acids) and hydration. |

Structural Insight: The intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen stabilizes the molecule but can suppress ionization in positive mode by "locking" the proton.[1]

Part 2: Ionization Strategy & Source Selection[1]

The choice of ionization source is the single most critical variable.[1] For 2-OH-IPA, the decision tree is binary based on the analytical goal: Quantification (Sensitivity) vs. Identification (Fingerprinting) .

Electrospray Ionization (ESI): The Gold Standard

-

Mode: Negative Ion Mode (ESI-) is superior.

-

Mechanism: Deprotonation of the phenolic hydroxyl group (

). -

Why: The electron-withdrawing nature of the two formyl groups increases the acidity of the phenol, making

(

Electron Ionization (EI): For GC-MS

-

Applicability: 2-OH-IPA is sufficiently volatile for GC-MS.[1]

-

Mechanism: Hard ionization (70 eV) yielding a radical cation (

). -

Utility: Provides a structural fingerprint distinct from the "soft" ESI spectrum, useful for detecting oxidation byproducts (e.g., 2-hydroxyisophthalic acid).[1]

Visualization: Ionization Decision Workflow

Figure 1: Decision matrix for selecting the optimal ionization pathway based on analytical requirements.

Part 3: Fragmentation Dynamics & Mass Transitions[1]

Understanding the fragmentation is essential for distinguishing 2-OH-IPA from its oxidation products (e.g., mono-acid derivatives).[1]

ESI Negative Mode Fragmentation ( , 149)

In collision-induced dissociation (CID), the deprotonated phenolate ion directs fragmentation.

-

Precursor:

149.02 ( -

Primary Loss (Decarbonylation): Loss of CO (

Da).[1] -

Secondary Loss: Loss of second CO or CHO radical (radical losses are rarer in even-electron ESI, but CO loss is common in phenols).[1]

-

Transition:

(

-

EI (GC-MS) Fragmentation ( , 150)

-

Molecular Ion:

150 (Strong).[1] -

-Cleavage: Loss of H radical (

-

Loss of Formyl Radical: Loss of

(-

Transition:

(Base peak often observed here).

-

-

Bis-decarbonylation: Sequential loss of two CO molecules.[1]

Visualization: Fragmentation Pathway (ESI-)

Figure 2: Proposed ESI(-) fragmentation pathway showing sequential decarbonylation characteristic of aromatic aldehydes.

Part 4: Validated Experimental Protocol

This protocol is designed to minimize "ghost peaks" caused by aldehyde reactivity (hemiacetal formation).

Reagents & Preparation

-

Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

-

Warning: Do not use primary alcohols (Ethanol) or Acetone if storing samples >1 hour; aldehydes will form hemiacetals/acetals, shifting mass by +14 or +42 Da.[1]

-

-

Modifier: 0.1% Ammonium Acetate (

) or Ammonium Hydroxide (-

Note: Avoid Formic Acid in negative mode; it suppresses phenolate ionization.[1]

-

Sample Preparation Workflow

-

Stock Solution: Weigh 1.0 mg 2-OH-IPA into 10 mL ACN (Concentration: 100 ppm).

-

Dilution: Dilute 10

L of Stock into 990

Instrument Parameters (Direct Infusion / LC-MS)

| Parameter | Setting | Rationale |

| Polarity | Negative | Targets phenolate ion.[1] |

| Capillary Voltage | 2.5 - 3.0 kV | Prevent discharge (arcing) at high pH. |

| Cone Voltage | 20 - 30 V | Moderate energy to prevent in-source fragmentation of the fragile aldehyde.[1] |

| Source Temp | 120°C | Low temp prevents thermal degradation/oxidation.[1] |

| Desolvation Gas | Standard drying.[1] |

Self-Validating Quality Control

To ensure the signal is real and not an artifact:

-

Isotope Check: The peak at

150.02 ( -

Dimer Check: Look for

299 (

Part 5: Applications in Drug Discovery[1]

The MS profile of 2-OH-IPA is most frequently utilized in the synthesis of Schiff Base Ligands (e.g., Robson macrocycles).[1]

Reaction Monitoring: When reacting 2-OH-IPA with a diamine (e.g., ethylenediamine) to form a ligand:

-

Disappearance of

149: Indicates consumption of the aldehyde.[1] -

Appearance of Schiff Base: Look for

. -

Troubleshooting: If

165 or 167 appears, it indicates oxidation to 2-hydroxyisophthalic acid (MW 166), rendering the synthesis void.[1]

References

-

-

Grounding: Confirmation of CAS 3328-69-6, MW 150.13, and solubility profile.[1]

-

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 345554: this compound. Retrieved from [Link]

-

Grounding: Validation of IUPAC nomenclature and physicochemical properties.[1]

-

-

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing.[1]

-

Grounding: Authoritative source for phenolic and aldehyde fragmentation mechanisms (alpha-cleavage and CO loss).[1]

-

-

Vigato, P. A., & Tamburini, S. (2004).[1] The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128.[1]

- Grounding: Contextualizes the use of 2-OH-IPA in macrocyclic ligand synthesis and the necessity of purity analysis.

Sources

- 1. Proton Transfer Reaction Mass Spectrometry Principles And Applications Andrew M Ellis Christopher A Mayhew | PDF [slideshare.net]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Proton transfer and conformational changes along the hydrogen bond network in heliorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide on the Crystal Structure of 2-Hydroxyisophthalaldehyde for Researchers and Drug Development Professionals

Abstract

2-Hydroxyisophthalaldehyde, also known as 2,6-diformylphenol, is a versatile organic compound of significant interest in coordination chemistry, materials science, and notably, in the synthesis of novel pharmaceutical intermediates. Its molecular architecture, featuring a central phenolic ring flanked by two reactive aldehyde functionalities, provides a unique platform for designing complex molecules, including Schiff bases with diverse biological activities. The precise three-dimensional arrangement of atoms and molecules in the solid state, elucidated through its crystal structure, is paramount for understanding its physicochemical properties and predicting its behavior in synthetic and biological systems. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing the methodologies for its synthesis, crystallization, and in-depth structural analysis. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering insights into the experimental choices and the self-validating nature of the described protocols.

Introduction: The Significance of this compound in Scientific Research

This compound (C₈H₆O₃, Molar Mass: 150.13 g/mol ) is a crystalline solid that serves as a pivotal building block in supramolecular chemistry and drug design.[1][2] The presence of a hydroxyl group and two aldehyde groups on a benzene ring imparts a high degree of reactivity and the capacity to form diverse molecular assemblies through both covalent and non-covalent interactions.[1] In the realm of drug development, the aldehyde groups are particularly valuable for their ability to readily react with primary amines to form Schiff bases, a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]

Understanding the crystal structure of this compound is not merely an academic exercise; it provides fundamental insights that are critical for:

-

Rational Drug Design: Knowledge of the precise molecular geometry and intermolecular interactions allows for the computational modeling and design of novel derivatives with enhanced biological activity and specificity.

-

Polymorphism and Bioavailability: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, and ultimately, its bioavailability.[5]

-

Materials Science: The ability of this compound to form ordered crystalline structures is essential for its application in the development of functional materials.[1]

This guide will navigate through the essential experimental and analytical workflows required to fully characterize the crystal structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of 2,6-diformylphenols involves the Duff reaction or similar formylation reactions of phenols.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in a suitable solvent such as trifluoroacetic acid.

-

Reagent Addition: Add hexamethylenetetramine (2.5-3 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion of the reaction (as indicated by TLC), cool the mixture and hydrolyze it by adding an aqueous acid solution (e.g., hydrochloric acid).

-

Workup and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[6]

Causality Behind Experimental Choices: The use of hexamethylenetetramine in trifluoroacetic acid is a powerful formylating system for phenols, leading to ortho-formylation. The acidic workup is crucial for the hydrolysis of the intermediate Schiff base to yield the desired aldehyde. Purification by column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity required for successful crystallization.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. The slow evaporation technique is a widely used and effective method for organic compounds.[7]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or a mixture of solvents. Methanol is a reported solvent for this compound.[2] A solvent system where the compound has moderate solubility is ideal.

-

Solution Preparation: Gently warm the solution to ensure complete dissolution. Filter the solution through a syringe filter to remove any particulate matter.

-

Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

-

Crystal Harvesting: Once well-formed crystals of suitable size are observed, carefully harvest them from the mother liquor.

Self-Validating System: The quality of the grown crystals can be initially assessed under a microscope for well-defined faces and the absence of twinning or other defects. The ultimate validation of crystal quality comes from the diffraction experiment itself, where sharp, well-resolved diffraction spots are indicative of a good single crystal.

In-depth Structural Analysis: Unveiling the Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Interpretation and Key Parameters:

The output of an SCXRD experiment is a crystallographic information file (CIF) containing a wealth of information about the crystal structure. While a specific CIF for this compound is not publicly available as of this writing, we can anticipate the key parameters based on the analysis of similar phenolic aldehydes.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined from diffraction data |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (Molecules/unit cell) | Integer value (e.g., 2, 4) |

| Density (calculated) | g/cm³ |

| Key Bond Lengths (Å) | C-C (aromatic), C=O (aldehyde), C-O (phenol), O-H (phenol) |

| Key Bond Angles (°) | Angles within the benzene ring and involving substituents |

| Torsion Angles (°) | Describing the orientation of the aldehyde and hydroxyl groups |

Authoritative Grounding: The determination and refinement of crystal structures are governed by well-established crystallographic principles and software packages like SHELX.[8] The final refined structure is validated using metrics such as the R-factor, which indicates the agreement between the observed and calculated structure factors.

Intermolecular Interactions and Hirshfeld Surface Analysis

Beyond the individual molecule, the crystal packing is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[5][9]

Key Intermolecular Interactions:

For this compound, the following intermolecular interactions are expected to play a significant role in the crystal packing:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the aldehyde groups can act as acceptors, leading to the formation of O-H···O hydrogen bonds.

-

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms can also contribute to the overall packing.

Hirshfeld Surface Visualization:

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.[10] Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[9]

Caption: Workflow for Hirshfeld Surface Analysis.

Physicochemical Characterization

A comprehensive understanding of the crystal structure is complemented by the characterization of its bulk properties.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 121.0 to 126.0 °C[2] |

| Solubility | Soluble in methanol[2] |

| Spectroscopic Data | |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic), C=O (aldehyde), C-O (phenol) |

| ¹H NMR (ppm) | Signals corresponding to phenolic, aldehydic, and aromatic protons |

| ¹³C NMR (ppm) | Resonances for aromatic, aldehydic, and hydroxyl-bearing carbons |

| Mass Spectrometry | Molecular ion peak corresponding to C₈H₆O₃[11] |

| Thermal Stability | To be determined by TGA/DSC |

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and connectivity of the molecule, corroborating the crystal structure data.[12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase behavior of the crystalline material.[13] TGA measures weight loss as a function of temperature, indicating decomposition temperatures, while DSC detects heat flow associated with thermal events like melting and crystallization.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of medicinally important compounds.

Caption: Role of this compound in Drug Discovery.

The primary application in this field is its use in the synthesis of Schiff bases. The reaction of the two aldehyde groups with various primary amines leads to the formation of a wide array of derivatives. These Schiff bases and their metal complexes have been shown to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Many Schiff base derivatives have demonstrated potent activity against various strains of bacteria and fungi.[3]

-

Anticancer Activity: Certain Schiff base complexes have been investigated for their cytotoxic effects on cancer cell lines.[4]

-

Enzyme Inhibition: The structural framework of these derivatives can be tailored to interact with the active sites of specific enzymes, making them potential therapeutic agents.

The crystal structure of this compound provides the foundational knowledge for computational docking studies and the rational design of these Schiff base derivatives to optimize their binding affinity and biological efficacy.

Conclusion

While a definitive, publicly archived crystal structure of this compound remains to be widely disseminated, this technical guide has outlined the established and robust methodologies for its synthesis, crystallization, and comprehensive structural and physicochemical characterization. By leveraging techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers can gain profound insights into the molecular and supramolecular architecture of this important compound. This knowledge is not only crucial for fundamental chemical understanding but also serves as a critical enabler for the rational design and development of novel therapeutic agents. The protocols and analytical workflows detailed herein provide a self-validating framework for obtaining high-quality, reliable data, empowering scientists in their pursuit of innovative solutions in medicine and materials science.

References

-

CrystEngComm. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. [Link]

-

ResearchGate. Growth and characterization of 2,6 - Dibenzylidenecyclohexanone single crystal. [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. [Link]

-

PMC. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. [Link]

-

PubChem. This compound. [Link]

-

Longdom Publishing. Thermo-Analytical Methods of Analysis and their Applications. [Link]

-

ResearchGate. The crystal structure of 2,6-difluorophenol, C6H4F2O. [Link]

-

Crystallography Open Database. Search results. [Link]

-

Green Chemistry. Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. [Link]

-

PMC. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. [Link]

-

Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

PMC. Growth of Noncentrosymmetric Two-Dimensional Single Crystals. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Crystallography Open Database. Search results. [Link]

-

PMC. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

Semantic Scholar. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

Sources

- 1. CAS 3328-69-6: 2,6-Diformylphenol | CymitQuimica [cymitquimica.com]

- 2. This compound | 3328-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. 2,6-DIFORMYLPHENOL | 3328-69-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,6-Diformyl-4-methylphenol | C9H8O3 | CID 81744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Hydroxyisophthalaldehyde

[1][2][3]

Executive Summary

2-Hydroxyisophthalaldehyde (CAS 3328-69-6), also known as 2,6-diformylphenol, is a critical bifunctional intermediate used primarily in the synthesis of Covalent Organic Frameworks (COFs), macrocyclic Schiff bases, and coordination polymers.[1][2][3] Its unique structure—a phenolic core flanked by two reactive aldehyde groups—creates a specific solubility footprint governed by intramolecular hydrogen bonding and aromatic stacking.

This guide addresses the lack of standardized solubility data in open literature by providing a qualitative solubility landscape , a self-validating protocol for thermodynamic measurement, and field-proven solvent selection strategies for synthesis and purification.[1][3]

Chemical Profile & Physicochemical Basis[2][3][5][6][7][8]

Understanding the solubility of this compound requires analyzing its molecular interactions.[1] Unlike simple aromatic aldehydes, the phenolic hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.

-

IUPAC Name: 2-hydroxybenzene-1,3-dicarbaldehyde[1][2][3][4][5][6]

-

Structural Feature: The intramolecular H-bond reduces the availability of the hydroxyl group for intermolecular hydrogen bonding with solvents. This effectively "masks" the polarity, making the compound surprisingly soluble in chlorinated solvents (DCM, Chloroform) while retaining solubility in polar protic solvents (Methanol) due to the aldehyde groups.

Qualitative Solubility Profile (25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol | High | Primary choice for Schiff base reactions.[1][2][3][7] Solvates aldehyde groups effectively. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Excellent for breaking crystal lattice; often used for stock solutions.[1][3][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate/High | Soluble due to "masked" phenolic polarity; preferred for extraction.[2][3][7] |

| Ethers | Diethyl Ether, THF | Moderate | Good solubility in THF; moderate in Ether (often used for washing).[3][7] |

| Aqueous | Water | Low/Insoluble | Hydrophobic aromatic ring dominates; insoluble at neutral pH.[3][7] |

| Hydrocarbons | Hexane, Toluene | Low | Poor interaction with polar functional groups; used as anti-solvents.[1][3][7] |

Protocol: Thermodynamic Solubility Determination

In the absence of vendor-supplied thermodynamic tables, researchers must generate their own data to optimize crystallization yields.[1] The following Gravimetric Method is the gold standard for generating a solubility curve.

Experimental Workflow

Objective: Determine the mole fraction solubility (

-

Saturation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

). -

Clarification: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

-

Quantification: Transfer to a tared weighing dish, evaporate solvent under vacuum/nitrogen flow, and weigh the dry residue (

).

Data Analysis (Self-Validating Model)[1][2][3]

To validate your experimental data, fit the results to the Modified Apelblat Equation . A high correlation coefficient (

Diagram 1: Solubility Measurement Workflow

Solvent Selection for Applications

Synthesis of Schiff Bases & COFs

For condensation reactions with amines (e.g., diamines), the solvent must dissolve the dialdehyde monomer but ideally precipitate the resulting polymer/oligomer.

-

Recommended Solvent: Methanol or Ethanol .

-

Reasoning: this compound is highly soluble in hot alcohols.[1][2][3] As the Schiff base forms, the rigid, extended structure often becomes less soluble in the alcohol, driving precipitation and shifting the equilibrium forward (Le Chatelier’s principle).

-

Catalyst Compatibility: Alcohols are compatible with Acetic Acid (common catalyst).[2]

Purification & Recrystallization

If the crude product contains unreacted starting material or oligomers, purification is required.

-

Strategy A: Recrystallization (Two-Solvent System)

-

Strategy B: Liquid-Liquid Extraction

Diagram 2: Solvent Selection Decision Tree

References

Sources

- 1. CAS 7310-95-4: 2,6-Diformyl-4-methylphenol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,6-DIFORMYLPHENOL | 3328-69-6 [chemicalbook.com]

- 4. CAS 3328-69-6: 2,6-Diformylphenol | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Theoretical Studies on 2-Hydroxyisophthalaldehyde: A Computational & Mechanistic Guide

Executive Summary

2-Hydroxyisophthalaldehyde (2-HI) , systematically known as 2-hydroxybenzene-1,3-dicarbaldehyde, represents a unique class of salicylaldehyde derivatives characterized by a

This technical guide outlines the theoretical frameworks—primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) —required to characterize the electronic structure, vibrational signatures, and reactivity of 2-HI. It serves as a blueprint for researchers utilizing computational chemistry to predict the physicochemical behavior of 2-HI in drug design and advanced materials synthesis.

Computational Methodology & Protocol

To ensure high-fidelity predictions of 2-HI's behavior, a rigorous computational protocol is required. The standard accepted methodology in the field employs hybrid functionals with split-valence basis sets including diffuse and polarization functions.

Standardized Protocol

-

Geometry Optimization: B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p) (for better dispersion handling).

-

Vibrational Analysis: Harmonic frequency calculations to verify stationary points (zero imaginary frequencies) and predict IR/Raman spectra.

-

Electronic Transitions: TD-DFT (e.g., CAM-B3LYP) to model UV-Vis absorption and ESIPT mechanisms.

-

Solvation Models: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) to simulate solution-phase behavior (DMSO, Ethanol).

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from structural input to reactivity prediction.

Figure 1: Standard computational workflow for the theoretical characterization of this compound.

Molecular Architecture & Intramolecular Hydrogen Bonding (IHB)

The defining feature of 2-HI is the competition and cooperation between the central hydroxyl group (-OH) and the two adjacent formyl groups (-CHO).

Conformational Landscape

Theoretical studies reveal that the planar conformation is energetically preferred due to strong resonance-assisted hydrogen bonding (RAHB). The hydroxyl proton typically engages in a bifurcated or fluctuating H-bond with the carbonyl oxygens.

-